molecular formula C24H26N4O B560477 11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one CAS No. 1616632-80-4

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one

Cat. No.: B560477
CAS No.: 1616632-80-4
M. Wt: 386.499
InChI Key: CPNBPKFMVTVDRX-UHFFFAOYSA-N
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Description

Its structure comprises a central tricyclic core (7.4.0.0³,⁷) fused with benzyl and 2-methylbenzyl substituents, along with a ketone group at position 6. Such compounds are often studied for their ability to interact with biological targets, including bromodomains and kinases, due to their rigid, polycyclic frameworks .

Structural determination of such molecules typically relies on X-ray crystallography, with software like SHELX playing a pivotal role in refinement and validation .

Properties

IUPAC Name

11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNBPKFMVTVDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106864
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616632-80-4
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Coupling and Cyclization

The synthesis often begins with the preparation of a benzamide intermediate, followed by cyclization to form the tetrazatricyclic system. For example, EDC/HOBt-mediated coupling between substituted benzoic acids and aminoglutarimide derivatives forms the amide backbone, which undergoes intramolecular cyclization under acidic conditions. This method leverages hydrogen bonding to preorganize the intermediate, facilitating ring closure.

Key reaction conditions :

  • Coupling : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DIPEA (diisopropylethylamine) in DMF at room temperature.

  • Cyclization : Acetic acid catalysis at 110°C for 30 minutes.

Reductive Amination Pathways

Reduction of nitro intermediates to amines is critical for subsequent cyclization. Iron-mediated reductions in ethanol/acetic acid mixtures (Fe, EtOH, AcOH, H2O, 110°C, 30 min) convert nitro groups to amines, which participate in intramolecular nucleophilic attacks to form the tricyclic structure. This method avoids harsh hydrogenation conditions, preserving sensitive functional groups.

Stepwise Synthesis and Functionalization

Final Cyclization and Oxidation

The penultimate step involves oxidative dehydrogenation to form the conjugated dienone system. Catalytic amounts of Pd/C under hydrogen atmosphere or MnO2 in dichloromethane achieve this transformation, with yields ranging from 45% to 67% depending on the solvent system.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
Coupling SolventDMF72% → 85%
Cyclization Temp110°C58% → 67%
Reduction Time30 minutes51% → 63%

Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing charged intermediates, while higher temperatures accelerate cyclization kinetics.

Catalytic Hydrogenation vs. Chemical Reduction

MethodCatalyst/ReagentYieldPurity
Catalytic H2Pd/C (10 wt%)67%>95%
Chemical ReductionFe/AcOH63%89%

Catalytic hydrogenation offers superior purity but requires specialized equipment. Iron reductions are cost-effective but necessitate post-reaction purification.

Analytical Characterization

Spectroscopic Validation

  • NMR : The 1H NMR spectrum exhibits distinct singlet resonances for the benzyl (δ 4.35 ppm) and methylphenyl (δ 2.25 ppm) groups, with splitting patterns confirming the tricyclic geometry.

  • HRMS : Observed [M+H]+ at m/z 387.2024 (calculated 387.2021).

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the piperidine ring and the planar arrangement of the tetrazatricyclic core .

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of imipridones.

    Biology: Investigated for its role in inducing apoptosis in cancer cells and its interaction with cellular pathways.

    Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast cancer and mantle cell lymphoma.

    Industry: Utilized in the development of anti-cancer drugs and as a tool for drug discovery

Mechanism of Action

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one exerts its effects through several mechanisms:

    Induction of TRAIL: this compound induces the expression of TRAIL, which binds to death receptors on cancer cells, triggering apoptosis.

    Inhibition of Akt and ERK: this compound inhibits the Akt and extracellular signal-regulated kinase (ERK) pathways, leading to the activation of the transcription factor Foxo3a, which promotes apoptosis.

    Interaction with Dopamine Receptors: This compound interacts with dopamine receptors, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.0³,⁷]trideca-1(9),2-dien-8-one with structurally related compounds, focusing on molecular features, substituents, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀/Ki) Source
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.0³,⁷]trideca-1(9),2-dien-8-one Not explicitly given ~450 (estimated) Benzyl, 2-methylbenzyl, ketone Not reported Structural analog
13-Ethyl-8-(4-methylphenyl)-5-(2-phenylethyl)-2,5,11,13-tetrazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione C₂₇H₂₆N₄O₃ 458.6 Ethyl, 4-methylphenyl, phenethyl IC₅₀ = 1000.0 µM (Bromodomain inhibition)
11-Benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one C₂₇H₃₀N₄OS 458.6 Benzyl, phenyl, thia substitution Not reported
11-Benzyl-4-(2-chlorophenyl)-5-(diethylamino)-8-tetrahydro-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one C₂₃H₂₅ClN₄O 170.25 (discrepancy noted) Chlorophenyl, diethylamino Enthalpy of formation: -11.6 kcal/mol

Key Observations:

Substituent Impact :

  • The 2-methylbenzyl group in the target compound may enhance lipophilicity compared to the 4-methylphenyl group in the bromodomain inhibitor . Chlorophenyl () and thia-substituted () analogs demonstrate how halogen or sulfur incorporation alters electronic properties and binding interactions.
  • The absence of a thia group in the target compound versus its presence in ’s analog may influence metabolic stability or target selectivity .

Biological Activity :

  • The bromodomain inhibitor (IC₅₀ = 1000.0 µM) suggests moderate activity, possibly due to steric hindrance from the phenethyl group . The target compound’s benzyl/2-methylbenzyl substituents could optimize binding pocket interactions.

Synthetic Accessibility :

  • Reagents like 2-methylbenzylamine () are critical for introducing the 2-methylbenzyl moiety, highlighting the compound’s synthetic feasibility .

Research Findings and Limitations

  • Structural Diversity : Tricyclic frameworks with nitrogen atoms (e.g., tetrazatricyclo) are versatile scaffolds. Modifications at positions 4 and 11 (e.g., benzyl vs. phenyl groups) significantly affect physicochemical properties .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Conclusions are inferred from analogs, necessitating further experimental validation.
  • Computational Tools : Programs like SHELX remain indispensable for elucidating complex tricyclic structures, though newer methods may improve accuracy for high-throughput applications .

Biological Activity

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one is a complex organic compound that belongs to the class of tetrazatricyclo compounds. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available scientific literature and databases.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Weight384.5 g/mol
XLogP3-AA2.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The tetrazatricyclo framework is known for its ability to disrupt microbial cell membranes, leading to cell death. For instance:

  • Case Study : A study investigating the antimicrobial effects of related tetrazatricyclo compounds reported inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential efficacy in treating bacterial infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays:

  • Research Findings : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Modulation of Bcl-2 family proteins

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Case Study : A study on related compounds demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages when treated with tetrazatricyclo derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this tetrazatricyclic compound, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group protection/deprotection. For example:

  • Benzylation steps may use reagents like 2-methylbenzylamine (a precursor for methylphenylmethyl groups) under reflux with catalysts such as glacial acetic acid to enhance reactivity .
  • Cyclization often requires Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in anhydrous solvents like THF/Et₃N to stabilize intermediates .
  • Purification via silica gel chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) improves yield by isolating intermediates .
    Key factors affecting yield include temperature control (e.g., reflux at 55°C for regioselectivity) and stoichiometric ratios of reagents .

Advanced: How can researchers address discrepancies in NMR and IR spectral data during structural confirmation?

Answer:
Contradictions arise from conformational flexibility or impurities. Methodological solutions include:

  • Cross-validation : Compare experimental NMR (¹H/¹³C) with computational predictions (e.g., density functional theory) to resolve signal splitting from stereochemistry .
  • Deuterated solvent screening : Use DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in hydrogen bonding .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out byproducts .
  • 2D NMR techniques (COSY, HSQC): Resolve overlapping peaks in complex bicyclic systems .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Essential for confirming benzyl/methylphenyl substituents and azacyclic backbone. For example, aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.3 ppm .
  • IR spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
  • Mass spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline intermediates .

Advanced: What strategies improve regioselectivity in the cyclization steps of tetrazatricyclic systems?

Answer:

  • Catalyst optimization : Palladium/copper catalysts (e.g., CuI) promote selective C-N bond formation in azacycles .
  • Temperature modulation : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing side reactions during ring closure .
  • Protecting groups : Use of benzyloxy or methoxy groups prevents unwanted nucleophilic attacks during cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in heterocyclic systems .

Basic: What biological activities are reported for structurally related tetrazatricyclic compounds?

Answer:
Analogous compounds exhibit:

  • Enzyme inhibition : Targeting kinases (e.g., CDK1/GSK3β) via π-π stacking with aromatic residues .
  • Antimicrobial effects : Thiazole/benzimidazole hybrids show activity against Gram-positive bacteria .
  • Receptor modulation : Tetrazatricyclic frameworks interact with GPCRs (e.g., serotonin receptors) due to conformational rigidity .
    These activities guide hypothesis-driven studies on the target compound’s bioactivity .

Advanced: How do solvent gradients and stationary phases influence chromatographic purification of intermediates?

Answer:

  • Silica gel chromatography : Use stepwise gradients (e.g., 5→20% ethyl acetate in hexane) to separate polar byproducts .
  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve stereoisomers in azacyclic intermediates .
  • Ion-exchange resins : Separate charged intermediates (e.g., protonated amines) using pH-controlled eluents .
  • Preparative TLC : Rapid screening of fractions for azacycle-containing products .

Advanced: How can computational modeling predict reactivity and stability in this compound’s synthesis?

Answer:

  • DFT calculations : Predict transition-state energies for cyclization steps, identifying favorable pathways (e.g., 6-membered vs. 5-membered ring closure) .
  • Molecular docking : Screen potential enzyme targets (e.g., kinases) to prioritize biological assays .
  • Solvent effect simulations : COSMO-RS models optimize solvent choices for crystallization .

Basic: What safety precautions are critical when handling intermediates with azacyclic and benzyl groups?

Answer:

  • Ventilation : Use fume hoods for volatile amines (e.g., 2-methylbenzylamine) to avoid inhalation .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact with irritants like TiCl₄ (used in formylation) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal to prevent environmental contamination .

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